molecular formula C10H8F3NO4 B1399737 Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate CAS No. 905273-56-5

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate

Cat. No. B1399737
Key on ui cas rn: 905273-56-5
M. Wt: 263.17 g/mol
InChI Key: YTAPRVDYXPLQDW-UHFFFAOYSA-N
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Patent
US07557114B2

Procedure details

A solution of 6 mmol 6-trifluoromethyl-pyridine-2,3-dicarboxylic acid dimethyl ester in 10 ml methanol was cooled to 0° C. 12 mmol of sodium borohydride and 6 mmol of calcium chloride were added and the resulting mixture stirred overnight at room temperature. After cooling again to 0° the reaction mixture was neutralized by addition of 5 ml 3M aqueous hydrochloric acid. The mixture is concentrated, diluted with water and extracted 3 times with ethyl acetate. The crude compound is purified by chromatography (SiO2; ethyl acetate/n-heptane 1:1) to give the title compound as a yellow oil. Yield: 72%. MS (m/e): 208.1 (MH+, 100%).
Quantity
6 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([C:11](OC)=[O:12])=[CH:9][CH:8]=[C:7]([C:15]([F:18])([F:17])[F:16])[N:6]=1)=O.[BH4-].[Na+].[Cl-].[Ca+2].[Cl-].Cl>CO>[OH:12][CH2:11][C:10]1[C:5]([CH2:3][OH:2])=[N:6][C:7]([C:15]([F:18])([F:16])[F:17])=[CH:8][CH:9]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
6 mmol
Type
reactant
Smiles
COC(=O)C1=NC(=CC=C1C(=O)OC)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12 mmol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
6 mmol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling again to 0° the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The crude compound is purified by chromatography (SiO2; ethyl acetate/n-heptane 1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC=1C(=NC(=CC1)C(F)(F)F)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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